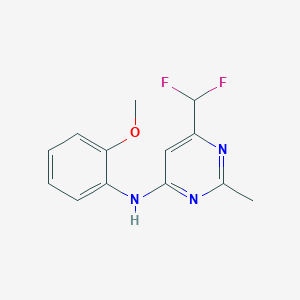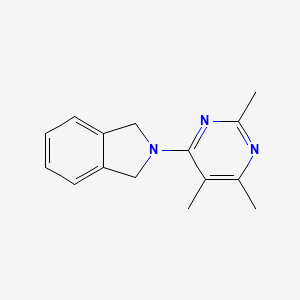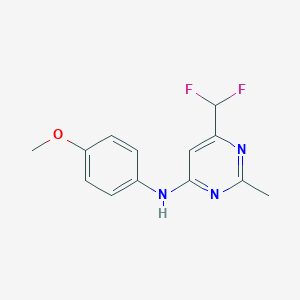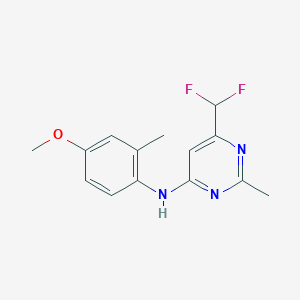
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine, also known as DFMP, is a novel compound that has been recently studied for its potential applications in scientific research. DFMP is a heterocyclic compound with a unique structure, consisting of two nitrogen atoms and a single carbon atom, as well as two fluorine atoms. It has been shown to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. This makes it a promising candidate for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is still not fully understood. However, it is believed that its anti-inflammatory and antimicrobial properties are due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory response and microbial growth. Additionally, it is believed that its biological activities are also related to its ability to bind to certain receptors in the cell membrane.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to have anti-inflammatory and antimicrobial properties. Additionally, it has been found to inhibit the activity of certain enzymes and proteins involved in the inflammatory response and microbial growth. It has also been found to have an effect on cell proliferation and cell death, as well as to have an effect on the expression of certain genes. Furthermore, it has been found to have an effect on the production of certain hormones and cytokines.
Advantages and Limitations for Lab Experiments
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine has several advantages for use in laboratory experiments. It is a novel compound with a unique structure, which makes it useful for studying its biological activities. Additionally, it has been found to possess a wide range of biological activities, making it a useful tool for studying the effects of its biological activities on various cell lines. Furthermore, it is relatively easy to synthesize and is available in high yields and purity.
However, there are also some limitations for its use in laboratory experiments. First, its exact mechanism of action is still not fully understood, which may limit its use in drug design and development. Additionally, its biochemical and physiological effects are still not fully understood, which may limit its use in certain experiments. Finally, its effects on certain cell lines may be less pronounced than on others, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine in scientific research. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential use in drug design and development. Furthermore, further research is needed to explore its potential use in the treatment of various diseases and disorders. Finally, further research is needed to explore its potential use in the development of new and improved laboratory experiments.
Synthesis Methods
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine can be synthesized through a variety of methods, including the reaction of 2-methoxy-6-chlorophenyl-2-methylpyrimidine with sodium difluoromethanesulfonate in the presence of a base. The reaction yields the desired product in high yields and purity. Other methods include the reaction of 2-methoxy-6-chlorophenyl-2-methylpyrimidine with sodium difluoromethanesulfonate in the presence of a base, as well as the reaction of 2-methoxy-6-chlorophenyl-2-methylpyrimidine with sodium difluoromethanesulfonate in the presence of a base and a catalyst.
Scientific Research Applications
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. It has been used in laboratory experiments to study the effects of its biological activities on various cell lines. Additionally, it has been used in the study of its mechanism of action, as well as its biochemical and physiological effects. Furthermore, it has also been studied for its potential use in drug design and development.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-10(13(14)15)7-12(17-8)18-9-5-3-4-6-11(9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYIFKQOCHEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)




![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)


